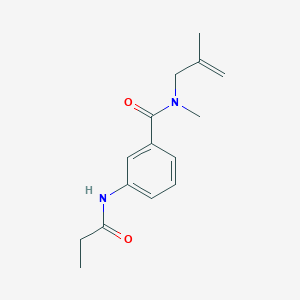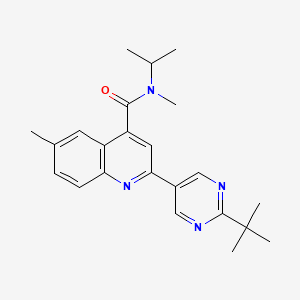
1-(4-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine oxalate
Übersicht
Beschreibung
1-(4-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine oxalate, also known as MPPO, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPPO belongs to the class of piperidine derivatives and has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further investigation. In
Wirkmechanismus
1-(4-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine oxalate acts as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning, memory, and inflammation. This compound binds to the receptor and prevents the binding of acetylcholine, resulting in the inhibition of downstream signaling pathways. This mechanism of action has been shown to be responsible for the analgesic and anti-inflammatory effects of this compound.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and its anti-convulsant properties make it a potential treatment for epilepsy. This compound has also been found to reduce drug-seeking behavior in animal models, suggesting its potential as a treatment for drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine oxalate is its high selectivity for the α7 nAChR, which makes it a valuable tool for studying the physiological processes involving this receptor. However, the limited availability of this compound and its high cost can be a limitation for lab experiments.
Zukünftige Richtungen
There are several potential future directions for the research on 1-(4-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine oxalate. One area of interest is its potential as a treatment for drug addiction, as it has been found to reduce drug-seeking behavior in animal models. Further studies are needed to investigate the efficacy and safety of this compound in humans. Another potential future direction is the development of new compounds based on the structure of this compound, which could exhibit improved selectivity and potency for the α7 nAChR. Additionally, further studies are needed to investigate the potential of this compound as a treatment for other medical conditions, such as epilepsy and chronic pain.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Its high selectivity for the α7 nAChR and its various biochemical and physiological effects make it a valuable tool for studying physiological processes and a potential treatment for various medical conditions. Further research is needed to investigate its potential as a treatment for drug addiction and other medical conditions, as well as the development of new compounds based on its structure.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine oxalate has been studied extensively for its potential as a therapeutic agent in various medical conditions. It has been found to exhibit analgesic, anti-inflammatory, and anti-convulsant properties. This compound has also been studied for its potential as a treatment for drug addiction, as it has been found to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-pyrrolidin-1-ylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.C2H2O4/c1-20-17-6-4-15(5-7-17)14-18-12-8-16(9-13-18)19-10-2-3-11-19;3-1(4)2(5)6/h4-7,16H,2-3,8-14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYNANUYISZIJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)N3CCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 2-{[(2-oxo-1-oxaspiro[4.5]dec-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3971107.png)
![2-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3971112.png)
![8-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3971121.png)
![1'-[(4-fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine oxalate](/img/structure/B3971129.png)
![2-[(4-bromobenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3971131.png)

![N-cyclopentyl-4-[4-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxamide](/img/structure/B3971137.png)
![4-[1-(4-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3971140.png)
![2-[(4-chlorophenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}propanamide](/img/structure/B3971146.png)
![1-[cyclohexyl(methyl)amino]-3-[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B3971147.png)
![ethyl N-[3-(4-chlorophenyl)-3-oxopropyl]threoninate hydrochloride](/img/structure/B3971153.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B3971154.png)
